2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide
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Overview
Description
2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a complex organic compound that features a benzothiazole ring, a piperidine sulfonyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The piperidine sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The final step involves the acetamide formation through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohols.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols .
Scientific Research Applications
2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine sulfonyl group can enhance the compound’s binding affinity and specificity. The acetamide linkage can facilitate the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-benzothiazol-3-yl)-malonic acid dibenzyl ester
- (2-Oxo-benzothiazol-3-yl)-acetic acid o-tolyl ester
- 2-(2-Oxo-benzothiazol-3-yl)-malonic acid diethyl ester
Uniqueness
2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is unique due to its combination of a benzothiazole ring, a piperidine sulfonyl group, and an acetamide linkage. This combination provides a unique set of chemical and biological properties that can be exploited for various applications .
Properties
Molecular Formula |
C20H21N3O4S2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O4S2/c24-19(14-23-17-6-2-3-7-18(17)28-20(23)25)21-15-8-10-16(11-9-15)29(26,27)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,24) |
InChI Key |
DJVDHCPOUXJFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
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